molecular formula C19H17N5O4 B12173041 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2H-indazol-3-yl)acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2H-indazol-3-yl)acetamide

Cat. No.: B12173041
M. Wt: 379.4 g/mol
InChI Key: OCBWYORTUSXDAQ-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2H-indazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H17N5O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(1H-indazol-3-yl)acetamide

InChI

InChI=1S/C19H17N5O4/c1-27-14-8-7-11-9-20-24(19(26)16(11)17(14)28-2)10-15(25)21-18-12-5-3-4-6-13(12)22-23-18/h3-9H,10H2,1-2H3,(H2,21,22,23,25)

InChI Key

OCBWYORTUSXDAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NNC4=CC=CC=C43)OC

Origin of Product

United States

Biological Activity

The compound 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2H-indazol-3-yl)acetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4C_{23}H_{24}N_{4}O_{4} with a molecular weight of approximately 420.5 g/mol. The structure features a phthalazinone core substituted with dimethoxy groups and an indazole moiety, which enhances its solubility and reactivity.

PropertyValue
Molecular FormulaC23H24N4O4C_{23}H_{24}N_{4}O_{4}
Molecular Weight420.5 g/mol
CAS Number1435899-60-7

Antimicrobial Activity

Research indicates that compounds featuring phthalazine structures exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

In Vitro Antimicrobial Studies:

  • Tested Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
  • Results: The compound demonstrated effective inhibition of bacterial growth, indicating its potential as an antimicrobial agent against resistant strains.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.

In Vitro Anticancer Studies:

  • Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer).
  • Results: The compound exhibited cytotoxic effects with IC50 values indicating significant activity against these cell lines.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
A54915.73
HeLa27.66

Molecular docking studies have been conducted to elucidate the interaction between the compound and specific biological targets. It is believed that the compound binds to active sites of enzymes involved in oncogenic pathways or bacterial resistance mechanisms.

Key Findings from Docking Studies:

  • Binding Affinity: High binding affinity to target proteins related to cancer progression.
  • Interaction with Enzymes: Potential inhibition of enzymes critical for bacterial survival.

Case Studies

  • Study on Antimicrobial Activity: A recent study evaluated the efficacy of several phthalazine derivatives, including our compound, against multidrug-resistant bacterial strains. The results indicated that modifications in the structure significantly enhanced antimicrobial potency.
  • Anticancer Research: Another study focused on the anticancer properties of similar compounds, revealing that those with indazole substitutions showed improved cytotoxicity against various cancer cell lines compared to their parent compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.